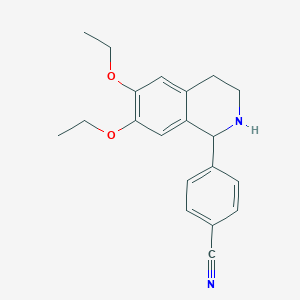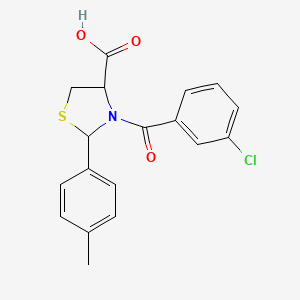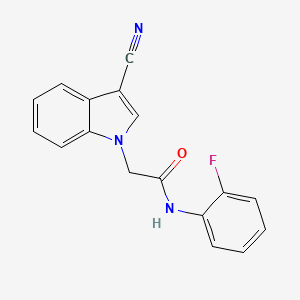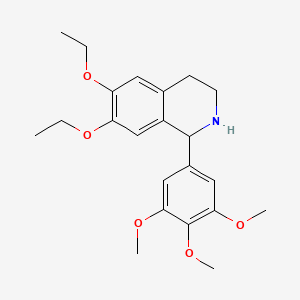![molecular formula C20H14N2O4 B11510548 2-(Dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)ethanone](/img/structure/B11510548.png)
2-(Dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-ethanone is a complex organic compound that features a dibenzo[b,d]furan moiety linked to a nitrophenyl group via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-ethanone typically involves multi-step organic reactions. One common route starts with the formation of the dibenzo[b,d]furan core, followed by the introduction of the amino group at the 3-position. The nitrophenyl ethanone moiety is then attached through a condensation reaction.
Formation of Dibenzo[b,d]furan Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: Amination reactions using reagents like ammonia or amines under suitable conditions.
Condensation Reaction: The final step involves the condensation of the amino-dibenzo[b,d]furan with 4-nitrobenzaldehyde in the presence of a catalyst to form the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products
Oxidation: Products may include quinones or other oxygenated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan derivatives: Compounds with similar dibenzo[b,d]furan cores but different substituents.
Nitrophenyl ethanone derivatives: Compounds with similar nitrophenyl ethanone structures but different aromatic cores.
Uniqueness
2-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-ethanone is unique due to the combination of the dibenzo[b,d]furan core and the nitrophenyl ethanone moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C20H14N2O4 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(dibenzofuran-3-ylamino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C20H14N2O4/c23-18(13-5-8-15(9-6-13)22(24)25)12-21-14-7-10-17-16-3-1-2-4-19(16)26-20(17)11-14/h1-11,21H,12H2 |
InChI Key |
LYVYASURIXFJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-2-hydroxy-propyl]-formamide](/img/structure/B11510489.png)
![6-Amino-3-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510490.png)

![4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11510511.png)
![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B11510516.png)

![Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate](/img/structure/B11510525.png)
![2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone](/img/structure/B11510526.png)
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine](/img/structure/B11510528.png)
![N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11510532.png)
![2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11510533.png)

![N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide](/img/structure/B11510542.png)
